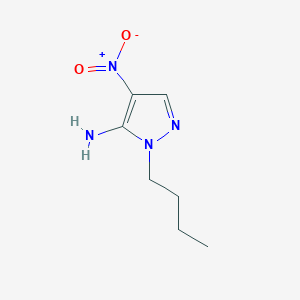

1-Butyl-4-nitro-1H-pyrazol-5-amine

Description

1-Butyl-4-nitro-1H-pyrazol-5-amine is a pyrazole derivative featuring a butyl group at position 1, a nitro group at position 4, and an amine group at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive cores. The nitro group at position 4 introduces strong electron-withdrawing effects, which may influence both reactivity and stability .

Properties

IUPAC Name |

2-butyl-4-nitropyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSMZKFKBPPYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C=N1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Butyl-4-nitro-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazol-5-amine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid or sulfuric acid to facilitate the nitration process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the fourth position of the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Butyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acyl chlorides, alkyl halides, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

Mechanism of Action

The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Reactivity

Functional Group Interactions

- Carboxamide vs. Amine: The carboxamide group in 4-Amino-N-butyl-1-methyl-1H-pyrazole-5-carboxamide introduces hydrogen-bonding capacity, which is absent in the nitro-amine derivatives. This could make it more suitable for coordination chemistry or enzyme targeting .

- Aromatic vs. Aliphatic Substituents : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine’s aryl group enables π-π interactions, which are critical in material science or receptor binding, whereas aliphatic chains (e.g., butyl) prioritize solubility and diffusion .

Steric and Electronic Considerations

Biological Activity

1-Butyl-4-nitro-1H-pyrazol-5-amine (BNP) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of BNP, focusing on its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

1-Butyl-4-nitro-1H-pyrazol-5-amine is characterized by a pyrazole ring substituted with a butyl group and a nitro group at specific positions. Its molecular formula is CHNO, and it has the following structural formula:

The presence of the nitro group significantly influences its reactivity and biological properties, making it a candidate for various pharmacological studies .

The biological activity of BNP can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes. This interaction often involves covalent bonding with nucleophilic sites on proteins, altering their activity .

- Cellular Interaction : BNP can interact with cellular components such as DNA and RNA, potentially affecting gene expression and cellular functions. This interaction is critical for understanding its anticancer properties .

Antimicrobial Properties

BNP has demonstrated promising antimicrobial activity against various pathogens. A study highlighted that pyrazole derivatives exhibit broad-spectrum antibacterial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

Research indicates that BNP may possess anticancer properties. The compound's ability to modulate enzyme activity involved in cancer cell proliferation suggests its potential as a therapeutic agent against certain types of cancer. Specifically, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and mitochondrial pathways .

Research Applications

1-Butyl-4-nitro-1H-pyrazol-5-amine is utilized in various research domains:

- Medicinal Chemistry : As a building block for synthesizing more complex heterocyclic compounds, BNP serves as a precursor in drug discovery efforts aimed at developing new therapeutic agents .

- Biological Studies : The compound is employed in studies focusing on the biological activity of nitro compounds, enhancing our understanding of their interactions with biomolecules .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of BNP, it is essential to compare it with similar pyrazole derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Butyl-4-nitroso-1H-pyrazol-5-amine | Nitroso group instead of nitro | Antimicrobial, anticancer |

| 1-Butyl-4-amino-1H-pyrazol-5-amine | Amino group at the fourth position | Varies; less studied |

| 1-Butyl-3-nitro-1H-pyrazol-5-amine | Nitro group at different position | Potentially similar activities |

This table illustrates how variations in substitution patterns can lead to differences in biological activities among pyrazole derivatives.

Case Studies

Several case studies have explored the efficacy of BNP in various biological contexts:

- Anticancer Studies : In vitro experiments demonstrated that BNP significantly reduced cell viability in breast cancer cell lines, promoting apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : A recent study assessed BNP against Gram-positive and Gram-negative bacteria, revealing effective inhibition comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.